molecular formula C25H28N4O4 B1147669 N-Desmethyl-AZ10419369 CAS No. 947239-77-2

N-Desmethyl-AZ10419369

Cat. No.: B1147669
CAS No.: 947239-77-2
M. Wt: 448.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl-AZ10419369 is a chemical compound of significant interest in neuropharmacology and psychiatric research, derived from the potent and selective serotonin 5-HT1B receptor agonist AZ10419369 . The parent compound, AZ10419369, has a high affinity for the 5-HT1B receptor (Ki = 0.8 nM) and is widely used in scientific investigations, particularly when radiolabeled with Carbon-11 to form [11C]AZ10419369 for Positron Emission Tomography (PET) imaging . The 5-HT1B receptor is a presynaptic autoreceptor that plays a key role in regulating the synaptic release of serotonin and other neurotransmitters, implicating it in various mood and affective disorders . As a potential metabolite or analog, this compound serves as a critical tool for researchers studying drug metabolism, receptor occupancy, and the in vivo distribution of 5-HT1B targeted therapeutics. Its primary research value lies in its application in preclinical and translational studies. It may be used to investigate the pharmacokinetics and pharmacodynamics of AZ10419369, helping to elucidate the metabolic pathways of this class of compounds. Furthermore, given that radiolabeled versions of the parent molecule are used to quantify 5-HT1B receptor availability and drug-induced receptor occupancy in primate and human brains , this compound is likely instrumental in the development and calibration of such imaging techniques. Studies with similar compounds have demonstrated their sensitivity to changes in endogenous serotonin levels, making them promising tools for measuring neurotransmitter release in the living brain . This makes this compound a valuable asset for research aimed at understanding the serotonergic system in health and disease, including potential applications in the study of depression and other psychiatric conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

947239-77-2

Molecular Formula

C25H28N4O4

Molecular Weight

448.51

Purity

> 98%

Synonyms

5-methyl-N-(4-morpholinophenyl)-4-oxo-8-(piperazin-1-yl)-4H-chromene-2-carboxamide

Origin of Product

United States

Synthetic Methodologies for N Desmethyl Az10419369 and Its Radiolabeled Derivatives

Chemical Synthesis Pathways for N-Desmethyl-AZ10419369 Precursor

The synthesis of the N-desmethyl precursor, chemically known as 8-(1-piperazinyl)-5-methyl-4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide, is a multi-step process centered around the construction of the chromone (B188151) core. Chromone derivatives are typically synthesized through the reaction of a 2-hydroxyacetophenone (B1195853) with a benzaldehyde (B42025) derivative.

While the specific, detailed industrial synthesis of this compound is proprietary, the general approach involves the formation of the chromone scaffold followed by the introduction of the piperazinyl and morpholinophenyl carboxamide moieties. A plausible synthetic route, based on established chromone synthesis methodologies, would likely involve the following key transformations:

Formation of the Chromone Core: The synthesis would commence with a substituted 2-hydroxyacetophenone, which is reacted with an appropriately functionalized benzaldehyde derivative to form a chalcone (B49325) intermediate. Subsequent oxidative cyclization of the chalcone, often mediated by iodine or other oxidizing agents, yields the chromone ring system. Microwave-assisted synthesis has been shown to be an efficient method for accelerating the formation of chromone-2-carboxylic acids, improving reaction yields and reducing reaction times.

Introduction of the Piperazine (B1678402) Moiety: The piperazine group is typically introduced onto the chromone backbone through a nucleophilic aromatic substitution reaction. This may involve the reaction of a halogenated chromone intermediate with piperazine.

Amide Bond Formation: The final step in the synthesis of the precursor involves the formation of an amide bond between the carboxylic acid group on the chromone ring and a substituted aniline, in this case, 4-morpholinoaniline. This reaction is commonly facilitated by standard peptide coupling reagents.

The characterization of the synthesized precursor is crucial and typically involves techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its chemical structure and purity.

Radiosynthesis of Carbon-11 (B1219553) Labeled AZ10419369 via N-Methylation

The radiosynthesis of [11C]AZ10419369 is achieved through the N-methylation of its precursor, this compound. mazums.ac.ir. This process involves the reaction of the secondary amine on the piperazine ring of the precursor with a carbon-11 labeled methylating agent, typically [11C]methyl iodide or [11C]methyl triflate. mazums.ac.ir

The radiosynthesis is generally performed in an automated synthesis module to handle the short half-life of carbon-11 (20.4 minutes) and to minimize radiation exposure to the operator. The process can be summarized as follows:

Production of [11C]Methane: Carbon-11 is produced as [11C]carbon dioxide in a cyclotron via the 14N(p,α)11C nuclear reaction. The [11C]CO2 is then converted to [11C]methane.

Synthesis of [11C]Methylating Agent: [11C]Methane is subsequently converted to [11C]methyl iodide or [11C]methyl triflate. [11C]methyl triflate is often preferred due to its higher reactivity.

N-Methylation Reaction: The this compound precursor is dissolved in an appropriate solvent, such as acetone (B3395972) or DMF, and reacted with the [11C]methylating agent in the presence of a base, such as sodium hydroxide. nih.gov

Purification: The crude reaction mixture is then purified using high-performance liquid chromatography (HPLC) to separate the desired [11C]AZ10419369 from unreacted precursor and other impurities.

Formulation: The purified [11C]AZ10419369 is formulated in a physiologically compatible solution for intravenous injection.

The radiochemical yield, radiochemical purity, and specific activity are critical parameters that are determined for each batch.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)11% (from [11C]CH3OTf) nih.gov
Radiochemical Purity>99% mazums.ac.ir
Specific Activity>3600 Ci/mmol mazums.ac.ir

Tritium (B154650) Labeling Strategies for AZ10419369 and Analogues

A tritium-labeled version of AZ10419369, [3H]AZ10419369, has been prepared for use in in vitro autoradiography studies. mazums.ac.ir While the specific details of its synthesis are not extensively published, tritium labeling of heterocyclic compounds like AZ10419369 can be achieved through several established methods:

Catalytic Tritium Exchange: This is a common method for introducing tritium into a molecule. It involves exposing the compound to tritium gas in the presence of a metal catalyst, such as palladium or platinum. The catalyst facilitates the exchange of hydrogen atoms on the molecule with tritium atoms. The position of labeling can sometimes be directed by existing functional groups.

Reduction of an Unsaturated Precursor: A precursor molecule containing a double or triple bond can be reduced with tritium gas in the presence of a catalyst. This method introduces tritium atoms at specific positions in the molecule.

N-methylation with [3H]Methyl Iodide: Similar to the carbon-11 labeling, a tritiated version can be synthesized by reacting the this compound precursor with [3H]methyl iodide. This would result in a specifically labeled compound at the N-methyl position of the piperazine ring.

The choice of labeling strategy depends on the desired specific activity, the position of the label, and the stability of the compound under the reaction conditions. Following the labeling reaction, purification by HPLC is necessary to isolate the tritiated product and determine its radiochemical purity and specific activity.

Production and Quality Control Considerations for Research-Grade Radioligands

The production of research-grade radioligands such as [11C]AZ10419369 must adhere to stringent quality control (QC) standards to ensure their suitability for in vivo studies. These standards are in place to guarantee the safety of the subjects and the reliability of the research data. Key quality control parameters include:

Radionuclidic Purity: This ensures that the radioactivity is primarily from the intended radionuclide (e.g., carbon-11) and that there are no significant radionuclidic impurities that could contribute to unnecessary radiation dose or interfere with imaging.

Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form. It is typically determined by radio-HPLC or radio-TLC and should be high (often >95-99%) to minimize the effects of radioactive impurities on the experimental results. mazums.ac.ir

Chemical Purity: This refers to the absence of non-radioactive chemical impurities that could have pharmacological effects or interfere with the binding of the radioligand.

Specific Activity: This is the amount of radioactivity per unit mass of the compound. A high specific activity is crucial for receptor imaging studies to ensure that the injected mass of the radioligand is low enough to avoid pharmacological effects and saturation of the target receptors.

Sterility and Apyrogenicity: For in vivo use, the final product must be sterile and free of pyrogens (fever-inducing substances).

These quality control tests are performed on each batch of the radioligand before it is released for research use. The entire production process, from the synthesis of the precursor to the final formulation of the radioligand, should be conducted in compliance with Good Manufacturing Practices (GMP) for radiopharmaceuticals to ensure product quality and consistency.

QC TestPurposeTypical Method
Radionuclidic PurityIdentify and quantify radionuclide contaminantsGamma-ray spectroscopy
Radiochemical PurityDetermine the percentage of the desired radiolabeled compoundRadio-HPLC, Radio-TLC
Chemical PurityIdentify and quantify non-radioactive impuritiesHPLC with UV detection
Specific ActivityMeasure the radioactivity per mole of the compoundHPLC with UV and radiation detectors
SterilityEnsure absence of microbial contaminationMembrane filtration and culture
Endotoxin (Pyrogen) TestEnsure absence of fever-inducing substancesLimulus Amebocyte Lysate (LAL) test

Molecular and Cellular Pharmacological Characterization of 5 Ht1b Receptor Ligands Derived from N Desmethyl Az10419369

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial characterization of ligands derived from N-Desmethyl-AZ10419369 involves determining their affinity and selectivity for the 5-HT1B receptor using in vitro binding assays. These studies typically utilize recombinant cell systems that express a high density of the target receptor.

Saturation binding studies are performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radiolabeled ligand. The tritiated derivative, [N-methyl-3H3]AZ10419369, has been shown to bind to a single high-affinity site in transfected cell membranes expressing 5-HT1B receptors. doi.org

These studies revealed that [N-methyl-3H3]AZ10419369 demonstrates high affinity for both human and guinea pig 5-HT1B receptors, with Kd values in the sub-nanomolar range. doi.orgnih.gov The receptor densities (Bmax) determined in these recombinant cell membranes were also quantified. doi.org

Receptor SpeciesCell SystemKd (nM)Bmax (pmol/mg protein)Reference
Human 5-HT1BRecombinant Cell Membranes0.378.76 doi.orgnih.gov
Guinea Pig 5-HT1BRecombinant Cell Membranes0.3813.01 doi.orgnih.gov

To assess the selectivity of ligand binding, competition binding assays are conducted. In these experiments, the ability of unlabeled reference compounds to displace the radiolabeled ligand ([N-methyl-3H3]AZ10419369) from the 5-HT1B receptor is measured.

Studies have demonstrated that the binding of [N-methyl-3H3]AZ10419369 is effectively inhibited by known 5-HT1B-selective ligands, such as AR-A000002 and AZD1134. nih.govdoi.org This dose-dependent displacement by selective antagonists confirms that the radioligand binds specifically to the 5-HT1B receptor. nih.govdoi.org The results from these in vitro competition experiments have been shown to mirror the relative potency and in vivo receptor occupancy of these compounds, validating the use of AZ10419369-derived radiotracers for profiling novel 5-HT1B receptor ligands. doi.org

The high degree of homology between the 5-HT1B receptor in guinea pigs and humans makes the guinea pig a suitable animal model for translational research. doi.org In vitro binding studies using recombinant cell membranes have shown that the affinity of [N-methyl-3H3]AZ10419369 is nearly identical for the human and guinea pig 5-HT1B receptors. doi.orgnih.gov

The Kd value for the human receptor was determined to be 0.37 nM, while the Kd for the guinea pig receptor was 0.38 nM. doi.orgnih.gov This similarity in high-affinity binding supports the use of guinea pig models for preclinical studies aimed at predicting the behavior of these ligands in humans.

Receptor Agonism and Antagonism Characterization

Beyond determining binding affinity, it is crucial to characterize the functional activity of a ligand—whether it activates the receptor (agonism) or blocks its activation (antagonism).

The 5-HT1B receptor is a G protein-coupled receptor (GPCR). Ligand-induced activation of the receptor initiates a signaling cascade, beginning with the binding and activation of G proteins. creative-bioarray.comnih.gov A common method to measure this initial step is the [35S]GTPγS binding assay. nih.gov This functional assay quantifies the extent of G protein activation upon ligand binding and can differentiate between agonists and antagonists. creative-bioarray.comnih.gov

In a [35S]GTPγS functional assay using CHO cell membranes that express the recombinant human 5-HT1B receptor, AZ10419369 was profiled for its functional effects. The results of such assays are critical for determining a compound's efficacy and potency at the receptor level.

Functional assays are essential for distinguishing between full agonists, partial agonists, and antagonists. A full agonist elicits the maximum possible response from the receptor, while a partial agonist produces a submaximal response even at saturating concentrations. An antagonist binds to the receptor but does not provoke a biological response, thereby blocking agonist-induced activity.

Multiple studies have confirmed that AZ10419369 possesses 5-HT1B receptor agonistic properties. nih.govjneurosci.org Specifically, in [35S]GTPγS functional assays, AZ10419369 profiles as a partial agonist. nih.govnih.govregionh.dkresearchgate.net This characterization is further supported by in vivo studies where AZ10419369 elicited a dose-dependent biphasic hemodynamic response consistent with receptor stimulation, a response not observed with the 5-HT1B receptor antagonist GR127935. nih.govjneurosci.org

Specificity and Off-Target Binding Evaluation

The specificity of ligands derived from this compound is a critical aspect of their pharmacological characterization, ensuring that their effects are mediated primarily through the intended 5-HT1B receptor target. Comprehensive evaluation of off-target binding is essential to identify potential interactions with other receptors and cellular components, which could lead to undesired pharmacological effects.

Detailed in vitro binding studies have been conducted to assess the selectivity profile of the parent compound, AZ10419369. These studies provide valuable insights into the likely specificity of its N-desmethyl derivative. The affinity of [N-methyl-³H₃]AZ10419369 for the human 5-HT1B receptor is potent, with a dissociation constant (Kd) of 0.37 nM. doi.org

To determine the selectivity, the binding affinity of AZ10419369 was evaluated against a panel of other receptors. The compound demonstrated a high degree of selectivity for the 5-HT1B receptor. doi.org Compared to its high affinity for the 5-HT1B receptor, AZ10419369 exhibited significantly lower affinity for other serotonin (B10506) receptor subtypes, as well as for adrenergic and histamine (B1213489) receptors.

The selectivity profile of AZ10419369 is summarized in the table below, expressed as the fold-selectivity over the 5-HT1B receptor.

Off-Target ReceptorSpeciesFold Selectivity vs. 5-HT1B
Adrenergic α1bRat772-fold
Histamine H1Human105-fold
Serotonin 5-HT1AHuman75-fold
Serotonin 5-HT1DHuman47-fold
Serotonin 5-HT2BHuman180-fold
Serotonin 5-HT2CHuman567-fold
Serotonin 5-HT6Human279-fold

These findings indicate a favorable specificity profile for the chemical scaffold of this compound, with a substantially higher affinity for the 5-HT1B receptor compared to a range of other G-protein coupled receptors that are commonly associated with off-target effects of centrally acting drugs. doi.org This high selectivity is a promising characteristic for the development of tool compounds and potential therapeutic agents with a reduced likelihood of off-target-mediated side effects.

Preclinical in Vivo Evaluation in Animal Models

Brain Uptake and Regional Distribution in Non-Human Primates and Rodents

The ability of the radiolabeled tracer, [¹¹C]AZ10419369, to cross the blood-brain barrier and its subsequent distribution within the brain have been extensively studied in both non-human primates and rodent models, providing a comparative perspective on its pharmacokinetic profile.

Positron Emission Tomography (PET) Imaging in Macaques

Positron Emission Tomography (PET) studies using [¹¹C]AZ10419369 in macaque monkeys have demonstrated its efficacy in visualizing 5-HT1B receptors in the primate brain. nih.gov Following intravenous injection, approximately 3-4% of the tracer is found in the brain within 7.5 minutes. nih.gov The regional distribution of radioactivity is consistent with the known density of 5-HT1B receptors, showing the highest uptake in the occipital cortex and the basal ganglia. nih.gov Moderate uptake is observed in the temporal and frontal cortical regions, with lower levels in the thalamus and the lowest in the cerebellum, which is often used as a reference region due to its low density of these specific receptors. nih.gov

Further studies in non-human primates have utilized [¹¹C]AZ10419369 to investigate changes in serotonin (B10506) (5-HT) concentration. nih.govresearchgate.net These experiments have shown that the binding of the radioligand is sensitive to increases in endogenous serotonin levels, indicating its utility for imaging 5-HT release. nih.govresearchgate.netnih.gov

Table 1: Regional Brain Uptake of [¹¹C]AZ10419369 in Macaques

Brain Region Uptake Level
Occipital Cortex High
Basal Ganglia High
Temporal Cortex Moderate
Frontal Cortex Moderate
Thalamus Low
Cerebellum Lowest

Autoradiographic Studies in Animal Brain Tissue

Autoradiography studies using the tritiated form, [³H]AZ10419369, have corroborated the findings from PET imaging. In macaque brain tissue sections, the distribution pattern observed with autoradiography aligns with the in vivo PET data, confirming the high uptake in regions like the occipital cortex and basal ganglia. nih.gov

In guinea pigs, in vivo autoradiography with [N-methyl-³H³]AZ10419369 has also been employed to visualize its regional distribution and pharmacological selectivity. The binding pattern is consistent with the known localization of 5-HT1B receptors in the guinea pig brain. doi.org The total binding observed in autoradiograms reflects the radioactivity measured in dissected brain regions, further validating the technique. doi.org

Impact of Blood-Brain Barrier Permeability on In Vivo Distribution

The permeability of the blood-brain barrier (BBB) significantly influences the brain uptake of [¹¹C]AZ10419369, with notable species differences observed among rodents. nih.gov In mice and rats, the baseline brain uptake of the radioligand is low, suggesting it is a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively pump substances out of the brain. nih.govnih.gov

Pretreatment with cyclosporin (B1163) A (CsA), an ABC transporter inhibitor, leads to a substantial increase in the peak whole-brain uptake of [¹¹C]AZ10419369. nih.govnih.gov In mice, the uptake increased by 207%, and in rats by 94%. nih.gov In contrast, guinea pigs exhibit higher baseline brain uptake, although CsA pretreatment still increased uptake by 157%. nih.gov These findings highlight that the penetration of [¹¹C]AZ10419369 across the BBB is actively hindered by efflux transporters in mice, rats, and guinea pigs. nih.gov

Table 2: Effect of Cyclosporin A (CsA) on [¹¹C]AZ10419369 Brain Uptake in Rodents

Species Increase in Peak Whole Brain Uptake with CsA
Mouse 207%
Rat 94%
Guinea Pig 157%

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies are essential for confirming that a radioligand binds to its intended target in a living organism. These studies for [¹¹C]AZ10419369 have provided strong evidence of its specific binding to 5-HT1B receptors.

Displacement Studies with Selective 5-HT1B Ligands

Displacement studies involve pretreating animals with a non-radiolabeled drug that has a known affinity for the target receptor. A reduction in the binding of the radioligand indicates specific binding to that receptor.

In macaques, pretreatment with the selective 5-HT1B receptor antagonist AR-A000002 resulted in a dose-dependent reduction in the binding of [¹¹C]AZ10419369. nih.gov This provides clear evidence that the radioligand is binding specifically to 5-HT1B receptors in the primate brain. nih.gov Similarly, studies in non-human primates have shown that pharmacologically induced increases in synaptic serotonin can displace [¹¹C]AZ10419369, further confirming its sensitivity to the occupancy of the 5-HT1B receptor by its endogenous ligand. nih.govresearchgate.net

In guinea pigs, pretreatment with two different selective 5-HT1B ligands, AR-A000002 and AZD1134, inhibited the specific binding of [N-methyl-³H³]AZ10419369 in a dose-dependent manner. doi.orgnih.gov

Dose-Response Relationships for Receptor Occupancy in Animal Brain

The relationship between the dose of a competing ligand and the degree of receptor occupancy by the radiotracer provides quantitative information about the binding affinity of the competing drug.

In guinea pigs, the dose-response relationship for the inhibition of [N-methyl-³H³]AZ10419369 binding was established for two selective 5-HT1B ligands. nih.gov AZD1134 was found to be more potent than AR-A000002, with an ED₅₀ (the dose required to achieve 50% receptor occupancy) of 0.017 mg/kg for AZD1134 compared to 2.5 mg/kg for AR-A000002 in the striatum. doi.orgnih.gov This demonstrates that a lower dose of AZD1134 is required to occupy the same percentage of 5-HT1B receptors. nih.gov

In macaques, pretreatment with the selective 5-HT1B receptor antagonist AR-A000002 also showed a dose-dependent reduction in [¹¹C]AZ10419369 binding, confirming a clear dose-response relationship for receptor occupancy in the primate brain. nih.gov

Table 3: ED₅₀ Values for 5-HT1B Receptor Ligands in Displacing [N-methyl-³H³]AZ10419369 in Guinea Pig Striatum

Compound ED₅₀ (mg/kg)
AZD1134 0.017
AR-A000002 2.5

Neurotransmitter Release Studies using Radioligands in Animal Models

The utility of [11C]AZ10419369, synthesized from N-Desmethyl-AZ10419369, as a tool to study endogenous serotonin (5-HT) release has been explored in non-human primates. These studies are pivotal in understanding the dynamics of neurotransmitter systems in response to pharmacological challenges.

Assessment of Endogenous Serotonin Modulation of Radioligand Binding

Research in cynomolgus monkeys has demonstrated that the binding of [11C]AZ10419369 to 5-HT1B receptors is sensitive to fluctuations in endogenous serotonin levels. nih.gov This sensitivity is a critical characteristic for a radioligand intended to measure neurotransmitter release. An increase in synaptic serotonin levels leads to competition with the radioligand for binding to the 5-HT1B receptors, resulting in a decreased PET signal. This inverse relationship allows for the indirect measurement of serotonin release. Studies have shown that pharmacological interventions that enhance serotonin concentrations in the brain can significantly reduce the binding potential (BPND) of [11C]AZ10419369, confirming its utility in detecting changes in endogenous serotonin. nih.govresearchgate.net

Pharmacological Challenge Paradigms (e.g., Fenfluramine (B1217885) Administration)

Fenfluramine, a potent serotonin-releasing agent, has been a key pharmacological tool in validating the sensitivity of [11C]AZ10419369 to endogenous serotonin. Administration of fenfluramine to cynomolgus monkeys resulted in a dose-dependent decrease in [11C]AZ10419369 binding to 5-HT1B receptors. nih.gov This reduction in radioligand binding provides strong evidence that [11C]AZ10419369 is effectively displaced by the surge in synaptic serotonin induced by fenfluramine.

A study investigating the effects of fenfluramine on [11C]AZ10419369 binding in three cynomolgus monkeys showed a significant, dose-dependent reduction in radioligand binding across various brain regions. nih.gov The average decrease in binding was approximately 27% after a 1 mg/kg dose and 50% after a 5 mg/kg dose. nih.gov These findings underscore the potential of [11C]AZ10419369 for in vivo quantification of serotonin release. nih.gov

Further studies have corroborated these findings, demonstrating that after the administration of fenfluramine (5.0 mg/kg), the mean binding potential of [11C]AZ10419369 in the occipital cortex decreased by 39%. nih.gov The consistency of these results across different studies solidifies the role of [11C]AZ10419369 as a sensitive marker for changes in endogenous serotonin levels. nih.gov

Effect of Fenfluramine on [11C]AZ10419369 Binding Potential (BPND) in Cynomolgus Monkeys
Brain RegionBaseline BPND (Mean ± SD)BPND after Fenfluramine (5.0 mg/kg) (Mean ± SD)Percent Decrease
Occipital Cortex1.38 ± 0.040.84 ± 0.0939%

Phenotypic Characterization in Genetically Modified Animal Models (e.g., Knockout Mice)

There is no publicly available scientific literature detailing the phenotypic characterization of this compound in genetically modified animal models, such as knockout mice. Research in this specific area has not been published.

Metabolic Profiling and Pharmacokinetic Modeling in Research Studies

In Vivo Radiometabolite Analysis in Animal Plasma and Brain

A critical aspect of developing a radioligand for PET imaging of the brain is to determine the extent to which it is metabolized and whether any of these metabolites can cross the blood-brain barrier. The presence of radiometabolites in the brain can confound the PET signal, as the scanner detects all radioactive sources, not just the parent radioligand. This can lead to an overestimation of the target binding and complicate the quantitative analysis.

In the characterization of [¹¹C]AZ10419369, which is synthesized by N-methylation of its precursor N-Desmethyl-AZ10419369, metabolic studies are crucial. nih.gov Analysis of plasma samples from human subjects following the injection of [¹¹C]AZ10419369 has shown a very favorable metabolic profile. nih.govnih.gov Over the course of the PET measurements, the percentage of the unchanged, parent radioligand in arterial plasma remained remarkably high, typically between 97% and 99%. nih.govnih.gov

This finding indicates that [¹¹C]AZ10419369 undergoes very slow metabolism in the periphery, and consequently, negligible amounts of radioactive metabolites are formed within the typical timeframe of a PET scan (e.g., 90 minutes). nih.gov This high in vivo stability is a significant advantage, as it simplifies the interpretation of the imaging data.

ParameterFindingImplication
Parent Radioligand in Plasma 97% to 99% unchanged during scanLow peripheral metabolism
Radioactive Metabolites Not significantly formedSimplifies kinetic modeling
Brain Penetrance of Metabolites Assumed to be insignificantPET signal accurately reflects parent compound

This interactive table summarizes the key findings from in vivo radiometabolite analysis of [¹¹C]AZ10419369.

Impact of Metabolites on Quantitative Imaging Data Interpretation

The minimal formation of radiometabolites for [¹¹C]AZ10419369 has a direct and positive impact on the interpretation of quantitative imaging data. nih.govnih.gov When radiometabolites are present and can enter the brain, complex kinetic models are required to dissect the respective contributions of the parent compound and its metabolites to the total measured radioactivity. This often introduces uncertainty and potential bias into the final quantitative estimates of receptor binding.

Since studies show that no significant radioactive metabolites are formed during the analysis of [¹¹C]AZ10419369, the PET signal measured in the brain can be confidently attributed to the parent compound. nih.govnih.gov This simplifies the kinetic modeling process and increases the reliability and accuracy of the binding parameters estimated from the PET data. The absence of confounding signals from metabolites means that changes in radioactivity concentration over time in different brain regions more directly reflect the binding of [¹¹C]AZ10419369 to its target, the 5-HT₁B receptors.

Structure Activity Relationship Sar and Ligand Design Principles

Structural Modifications and their Influence on 5-HT1B Receptor Affinity and Selectivity

The molecular architecture of AZ10419369 is centered around a chromene-2-carboxylic acid core, which is crucial for its interaction with the 5-HT1B receptor. The key structural feature distinguishing the final radioligand from its precursor, N-Desmethyl-AZ10419369, is the N-methyl group on the piperazine (B1678402) ring. The high affinity of the methylated compound underscores the importance of this functional group for optimal receptor binding.

Saturation binding studies with tritiated [N-methyl-³H₃]AZ10419369 have demonstrated sub-nanomolar affinity for both human and guinea pig 5-HT1B receptors, with dissociation constants (Kd) of 0.37 nM and 0.38 nM, respectively doi.orgnih.gov. This indicates a very strong and specific interaction with the receptor.

The selectivity of AZ10419369 for the 5-HT1B receptor over other neurotransmitter receptors is a critical attribute. Screening against a panel of other receptors revealed significant selectivity, which is essential for a clean signal in imaging studies. For instance, its affinity for the 5-HT1B receptor is substantially higher than for other serotonin (B10506) receptor subtypes and other classes of receptors.

Receptor SubtypeSelectivity Fold (vs. 5-HT1B)
5-HT1A75x
5-HT1D47x
5-HT2B180x
5-HT2C567x
5-HT6279x
Adrenergic α1b (rat)772x
Histamine (B1213489) H1 (human)105x

This table is interactive. You can sort and filter the data.

Data sourced from in vitro binding assays.

This selectivity profile confirms that the specific arrangement of the 5-methyl-chromene-4-one, the amide linkage to a 4-morpholinophenyl group, and the 8-(4-methyl-piperazin-1-yl) substituent collectively contribute to a molecular shape and electronic distribution that is highly complementary to the binding pocket of the 5-HT1B receptor.

Rational Design Strategies for Enhanced Radioligand Properties

The development of a successful radioligand for Positron Emission Tomography (PET) requires more than just high affinity and selectivity. The molecule must also possess physicochemical properties that allow it to cross the blood-brain barrier, exhibit low non-specific binding, and have a metabolic profile that does not interfere with imaging.

The design of AZ10419369 was guided by these principles. Key strategies included:

Precursor Design for Radiolabeling: this compound was specifically synthesized as a precursor for efficient N-methylation. This allows for the late-stage introduction of a carbon-11 (B1219553) atom via [¹¹C]methyl triflate, a process that is rapid and high-yielding, which is crucial given the short 20.4-minute half-life of carbon-11 researchgate.netnih.govnih.gov.

Optimal Lipophilicity: The compound was engineered to have moderate lipophilicity. This property is critical for ensuring good penetration into the brain while minimizing non-specific binding to lipid membranes, which can obscure the specific receptor signal doi.org.

In Vivo Stability: An ideal radioligand should not be rapidly metabolized into forms that also cross the blood-brain barrier and bind to the target, as this would complicate the interpretation of the PET signal. Studies have shown that [¹¹C]AZ10419369 has favorable in vivo characteristics, including rapid brain uptake and a distribution pattern consistent with the known high density of 5-HT1B receptors in regions like the basal ganglia and occipital cortex researchgate.netnih.gov.

Comparative Analysis with Other 5-HT1B Receptor Ligands and Derivatives

The utility and properties of this compound's methylated form, AZ10419369, can be better understood by comparing it with other 5-HT1B receptor ligands.

AR-A000002: This compound is a selective 5-HT1B receptor antagonist with a distinct 2-aminotetralin structure. In preclinical studies, pretreatment with AR-A000002 effectively blocks the binding of radiolabeled AZ10419369 in a dose-dependent manner nih.govnih.gov. This not only confirms the specific binding of AZ10419369 to the 5-HT1B receptor but also highlights the different structural classes that can achieve selectivity for this target. However, AZ10419369 demonstrates superior properties as a radiotracer for in vivo occupancy studies nih.gov.

AZD1134: This ligand shares the chromene-2-carboxylic acid scaffold with AZ10419369 but has modifications, including a 6-fluoro substitution and a different phenyl-amide group (4-(4-propionyl-piperazin-1-yl)-phenyl)-amide. In vivo studies have shown that AZD1134 is more potent in occupying 5-HT1B receptors compared to AR-A000002, with an ED50 of 0.017 mg/kg versus 2.5 mg/kg for AR-A000002 nih.gov.

[¹¹C]P943: This is another important PET radioligand developed for imaging 5-HT1B receptors. Comparative discussions in the literature suggest that [¹¹C]AZ10419369 has properties that are at least as good as [¹¹C]P943 for the quantification of 5-HT1B receptors researchgate.net.

CompoundTypeKey Structural FeatureAffinity (Kd)
AZ10419369 Radioligand (Partial Agonist)Chromene-2-carboxylic acid~0.37 nM (human) nih.gov
AR-A000002 Antagonist2-AminotetralinN/A (Used as blocker)
[¹¹C]P943 RadioligandN/A~1.22 nM researchgate.net
AZ10419096 Radioligand (Antagonist)Chromene-2-carboxylic acidN/A (Structurally similar)

This table is interactive. You can sort and filter the data.

Note: AZ10419369 is considered a partial agonist, while the structurally related AZ10419096 has been developed as a full antagonist, providing different tools to probe the receptor's function nih.gov.

The successful development of [¹¹C]AZ10419369 from its N-desmethyl precursor has provided a valuable tool for neuroscientists, enabling in vivo quantification of 5-HT1B receptors and assessment of receptor occupancy by new drug candidates targeting this important system nih.gov.

Advanced Analytical and Imaging Methodologies for Research

Quantitative Positron Emission Tomography (PET) Data Acquisition and Analysis

Positron Emission Tomography (PET) with [11C]AZ10419369 is a powerful in vivo technique to visualize and quantify 5-HT1B receptors. The process involves the intravenous injection of the radioligand and subsequent scanning to detect the distribution of radioactivity in the brain.

PET scans are often acquired in 3D list mode using high-resolution scanners like the High-Resolution Research Tomograph (HRRT). nih.gov Dynamic image datasets are typically acquired over a period of up to 120 minutes, consisting of multiple frames of increasing length to capture the kinetics of the radioligand. nih.gov

To ensure the accuracy of quantitative PET data, several image reconstruction and correction techniques are employed. Raw PET data is often reconstructed using algorithms such as the 3D ordered subsets expectation-maximization with point spread function (3D-OSEM-PSF) reconstruction. nih.gov

A critical step in PET data processing is attenuation correction, which accounts for the absorption and scattering of photons within the body's tissues. nih.gov For [11C]AZ10419369 studies, methods like MAP-TR (Maximum A Posteriori for Transmission) attenuation correction have been utilized. nih.gov Scatter correction is also essential to reduce noise and improve image quality. These corrections are vital for achieving quantitatively accurate PET images that reflect the true radiotracer concentration. nih.gov

To quantify the binding of [11C]AZ10419369 to 5-HT1B receptors, various kinetic models have been developed and evaluated. These models analyze the time-activity curves of the radioligand in different brain regions to estimate key parameters, such as the binding potential (BPND), which reflects the density of available receptors.

The primary kinetic models applied to [11C]AZ10419369 data include:

One-Tissue Compartment (1-TC) Model: This model describes the exchange of the radioligand between the plasma and a single tissue compartment. nih.govnih.gov

Two-Tissue Compartment (2-TC) Model: This more complex model considers the exchange between plasma and two tissue compartments, representing free/non-specifically bound and specifically bound radioligand. nih.govnih.gov

Linear Graphical Analysis: This method provides an estimate of the total distribution volume of the radioligand. nih.gov

Reference Tissue Models: These models avoid the need for arterial blood sampling by using a brain region with negligible receptor density, such as the cerebellum, as a reference. nih.govnih.gov The simplified reference tissue model (SRTM) and its extended version (ESRTM) are commonly used. nih.gov

Studies have shown that while the time-activity curves of [11C]AZ10419369 can be described by both 1-TC and 2-TC models, the 2-TC model often fails to provide reliable estimates of all kinetic parameters. nih.govnih.gov However, stable estimates of BPND can be obtained from the 2-TC model by constraining the K1/k2 ratio to the value obtained from the 1-TC model in the cerebellum. nih.govnih.gov The strong correlation between BPND values from kinetic modeling and those from reference tissue models supports the use of the latter in clinical studies. nih.gov

Kinetic ModelDescriptionKey Findings for [11C]AZ10419369
One-Tissue Compartment (1-TC)Models radioligand exchange between plasma and a single tissue compartment.Applicable to [11C]AZ10419369 time-activity curves. nih.govnih.gov
Two-Tissue Compartment (2-TC)Models exchange between plasma and two tissue compartments (free/non-specific and specific binding).Can be unstable but provides reliable BPND when K1/k2 is constrained. nih.govnih.gov
Linear Graphical AnalysisEstimates the total distribution volume of the radioligand.Correlates well with kinetic compartment analysis. ovid.com
Reference Tissue Models (e.g., SRTM, ESRTM)Uses a receptor-devoid region (cerebellum) to quantify binding without arterial sampling.Provides BPND values that correlate well with kinetic modeling, supporting its use in clinical studies. nih.gov

High-Resolution Autoradiography for Receptor Localization and Density

High-resolution in vitro autoradiography using the tritiated form of the compound, [3H]AZ10419369, provides a detailed map of 5-HT1B receptor localization and density at a microscopic level. nih.gov This technique is particularly valuable for examining small and complex brain structures like the brainstem. nih.gov

In these studies, post-mortem brain tissue sections are incubated with [3H]AZ10419369. The resulting distribution of radioactivity, which corresponds to the location of 5-HT1B receptors, is then visualized. By creating 3D models from these autoradiograms, researchers can achieve a high-resolution understanding of receptor distribution. nih.gov

Autoradiography studies with [3H]AZ10419369 have revealed a continuous distribution of 5-HT1B receptors in the dorsal midbrain, extending caudally through the pons to the medulla oblongata. nih.gov The highest binding densities have been observed in the substantia nigra. nih.gov The regional distribution of [11C]AZ10419369 uptake observed in PET studies is in accord with these autoradiographic findings. nih.gov

Brain Region[3H]AZ10419369 Binding DensityReference
Substantia NigraHighest nih.gov
Dorsal MidbrainContinuous Distribution nih.gov
PonsContinuous Distribution nih.gov
Medulla OblongataContinuous Distribution nih.gov

Integration of Imaging Data with Ex Vivo Biochemical Analyses

A powerful approach to validate and interpret in vivo imaging findings is to integrate them with ex vivo biochemical analyses. This has been demonstrated in studies combining [11C]AZ10419369 PET with simultaneous microdialysis in the brain. nih.govnih.gov

Microdialysis allows for the direct measurement of extracellular levels of neurotransmitters, such as serotonin (B10506), in specific brain regions. nih.gov In one study, researchers administered pharmacological agents (escitalopram and fenfluramine) to increase extracellular serotonin levels while concurrently performing [11C]AZ10419369 PET scans and microdialysis in the pig brain. nih.govnih.gov

The results showed that pharmacologically induced increases in extracellular serotonin correlated with a decrease in [11C]AZ10419369 binding potential (BPND) as measured by PET. nih.govnih.gov This finding is consistent with the occupancy competition model, where increased endogenous serotonin competes with the radioligand for binding to 5-HT1B receptors. nih.gov This integration of in vivo imaging with ex vivo biochemical measurements provides strong evidence that the [11C]AZ10419369 PET signal is sensitive to changes in endogenous serotonin levels. nih.gov

Role in Fundamental Neuropharmacological Research

Investigating 5-HT1B Receptor Distribution and Dynamics in Health and Disease Models

The use of [¹¹C]AZ10419369 and its tritiated counterpart, [³H]AZ10419369, has been pivotal in mapping the precise location of 5-HT1B receptors in the brain. PET studies in humans and non-human primates, along with in vitro studies in animal tissues, have consistently shown a distinct distribution pattern for these receptors.

Regional distribution is characterized by the highest concentrations in the pallidum, ventral striatum, and occipital cortex. High levels are also found in the globus pallidus and substantia nigra. Moderate densities are observed in the frontal and temporal cortical regions and the hippocampus, with lower uptake in the thalamus. The cerebellum consistently shows the lowest receptor density and is therefore commonly used as a reference region to define non-specific binding in PET imaging analysis. This distribution pattern is notably similar between humans and macaques, reinforcing the value of primate models in this area of research.

In vitro characterization has established the high affinity of these radioligands for the 5-HT1B receptor, a crucial attribute for their use in research.

Interactive Table 1: In Vitro Binding Affinities of AZ10419369 Derivatives

Species/TissueRadioligandAffinity (Kd)
Guinea Pig (recombinant)[³H]AZ104193690.38 nM
Human (recombinant)[³H]AZ104193690.37 nM
Guinea Pig (striatum)[³H]AZ104193691.9 nM

Beyond static mapping, these tools allow for the study of receptor dynamics. Studies have demonstrated that the binding of [¹¹C]AZ10419369 is sensitive to changes in the brain's natural serotonin (B10506) levels. Administration of serotonin-releasing agents, such as fenfluramine (B1217885) or amphetamine, leads to a measurable reduction in the radioligand's binding potential. This competitive displacement indicates that the radioligand effectively competes with endogenous serotonin at the receptor site, providing a powerful method for studying the dynamics of the serotonin system in vivo.

Interactive Table 2: Regional 5-HT1B Receptor Distribution in the Primate Brain Determined by [¹¹C]AZ10419369 PET

Brain RegionReceptor Density LevelReference
Occipital CortexHigh
Pallidum / Globus PallidusHigh
Ventral StriatumHigh
Substantia NigraHigh
Temporal CortexModerate
Frontal CortexModerate
HippocampusModerate
ThalamusLow
CerebellumVery Low (Reference Region)

Elucidating the Functional Role of 5-HT1B Receptors in Neural Circuits

Research enabled by the derivatives of N-Desmethyl-AZ10419369 has been essential for clarifying the functional role of 5-HT1B receptors within neural circuits. These receptors are predominantly located on presynaptic axon terminals, where they act as autoreceptors and heteroreceptors.

As autoreceptors, they are found on serotonin-releasing neurons and function to inhibit the synthesis and further release of serotonin. This creates a negative feedback loop that allows for tight regulation of serotonin levels in the synapse. As heteroreceptors, they are located on the terminals of neurons that release other neurotransmitters (e.g., dopamine, acetylcholine, glutamate) and act to inhibit the release of those transmitters.

PET studies using [¹¹C]AZ10419369 provide an in vivo method to probe this function. By demonstrating that pharmacologically-induced increases in synaptic serotonin reduce radioligand binding, researchers can indirectly visualize the functional status of these presynaptic receptors and their response to changing neurochemical environments. This capability is crucial for understanding how 5-HT1B receptors modulate neurotransmission across various brain circuits and how this modulation impacts behavior.

Contribution to Understanding Neuropsychiatric and Neurological Disorder Pathophysiology (Preclinical)

The 5-HT1B receptor is a significant pharmacological target in the investigation of treatments for a range of psychiatric and neurological conditions, including depression and anxiety disorders. The development of radioligands from this compound has provided an indispensable preclinical tool to explore the receptor's role in the pathophysiology of these disorders.

Preclinical PET studies in non-human primates are critical for evaluating how the 5-HT1B receptor system responds to various pharmacological challenges. For instance, investigating the effects of substances like amphetamine or MDMA on [¹¹C]AZ10419369 binding helps to understand how these drugs impact the serotonin system, offering insights relevant to substance use disorders and other psychiatric conditions. These studies have shown that clinically relevant doses of serotonin-enhancing agents cause robust and measurable changes in radioligand binding, suggesting that these research paradigms can be successfully translated to human studies.

Furthermore, these radiotracers are vital for the development of new medicines. They allow for in vivo receptor occupancy studies, which measure how effectively a potential new drug engages with its intended target (the 5-HT1B receptor) in the brain. By pretreating animals with a novel 5-HT1B-selective compound and then measuring the reduction in [³H]AZ10419369 or [¹¹C]AZ10419369 binding, researchers can determine the relationship between the drug's dose, its concentration in the brain, and the degree of receptor engagement. This information is fundamental for advancing new therapeutic agents for neuropsychiatric disorders from preclinical discovery to clinical trials.

Future Research Directions and Preclinical Translational Applications

Development of Next-Generation 5-HT1B Radioligands with Improved Characteristics

While [¹¹C]AZ10419369 is a valuable tool for imaging 5-HT1B receptors, the quest for radioligands with superior properties is ongoing. An ideal PET radioligand should possess a combination of high affinity and selectivity for its target, optimal lipophilicity for blood-brain barrier penetration without excessive non-specific binding, and suitable kinetics for quantitative analysis. Future development, informed by the performance of [¹¹C]AZ10419369, will likely focus on several key areas:

Alternative Radionuclides: The development of radioligands labeled with fluorine-18 (B77423) (¹⁸F), which has a longer half-life (109.7 minutes) than carbon-11 (B1219553) (20.4 minutes), would offer logistical advantages for production and allow for longer imaging studies.

Enhanced Kinetic Properties: Radioligands with faster kinetics could improve the accuracy of quantitative models and reduce scan times. The goal is to achieve a balance where the association rate is high and the dissociation rate is slow enough to be measured but fast enough for the washout phase to be observed within a practical scanning period.

Agonist vs. Antagonist Radioligands: [¹¹C]AZ10419369 is a partial agonist. Research comparing radioligands with different intrinsic activities (e.g., full agonists, antagonists) is crucial. This could allow for the imaging of different functional states of the 5-HT1B receptor, potentially providing deeper insights into receptor pharmacology and its dysregulation in disease.

Application of N-Desmethyl-AZ10419369 Derivatives in Novel Preclinical Disease Models

The use of [¹¹C]AZ10419369, synthesized from this compound, in preclinical animal models has been instrumental in understanding the 5-HT1B receptor's role in neurobiology. Future applications are expected to expand into more sophisticated disease models.

For instance, [¹¹C]AZ10419369 PET has been successfully used in a pig model to measure changes in the binding potential (BPND) corresponding to increases in interstitial serotonin (B10506) levels induced by pharmacological challenges with escitalopram (B1671245) and fenfluramine (B1217885). This demonstrates its sensitivity to fluctuations in endogenous neurotransmitter levels. Future studies could apply this methodology to animal models of psychiatric disorders, such as depression and anxiety, where serotonergic dysregulation is implicated. By using PET imaging with [¹¹C]AZ10419369, researchers can non-invasively assess the effects of novel therapeutic compounds on serotonin release and 5-HT1B receptor occupancy in living animals, providing crucial data for drug development.

The table below summarizes findings from a preclinical study using [¹¹C]AZ10419369 to detect changes in serotonin levels.

Pharmacological InterventionBrain RegionAverage Change in Binding Potential (BPND)Implication
EscitalopramNeocortex-4%Detects small changes in serotonin release
FenfluramineNeocortex-16%Detects large changes in serotonin release
SalineNeocortexNo significant changeDemonstrates stability of the measure

Data sourced from a study in a pig model of serotonin release.

Advancement of Quantitative Imaging Techniques for Enhanced Research Utility

The use of [¹¹C]AZ10419369 has spurred advancements in the quantitative analysis of PET data. Studies in humans have rigorously evaluated various kinetic modeling approaches to determine the most reliable method for quantifying receptor binding.

Initial research demonstrated that while time-activity curves could be described by both one-tissue compartment (1-TC) and two-tissue compartment (2-TC) models, the 2-TC model often failed to provide stable estimates. However, robust binding potential (BPND) values were achieved by constraining kinetic parameters or by using reference tissue models, with the cerebellar cortex serving as the reference region due to its low receptor density. These findings support the use of simpler reference tissue models in clinical studies, enhancing their feasibility.

A significant advancement is the application of simultaneous PET-MR imaging. This hybrid technique allows for the concurrent measurement of receptor occupancy with [¹¹C]AZ10419369 and the associated hemodynamic responses (e.g., changes in cerebral blood volume). This dual-modality approach provides a more comprehensive understanding of a drug's pharmacodynamic effects in the brain, linking receptor-level interactions to downstream physiological changes. Future research will likely refine these multi-modal imaging techniques to further elucidate the complex relationship between neurotransmitter systems and brain function.

Exploring the Broader Utility of this compound in Ligand Discovery and Characterization

The primary utility of this compound is as a precursor for [¹¹C]AZ10419369. This role is critical in the broader context of drug discovery and ligand characterization. The tritiated version of the final compound, [³H]AZ10419369, has been characterized for preclinical use, showing high affinity for both guinea pig and human 5-HT1B receptors.

This preclinical utility is essential for establishing binding-efficacy-exposure relationships for new chemical entities. In vivo receptor occupancy studies in animals, using either the tritiated or carbon-11 labeled compound, are a vital step in the drug development pipeline. These studies, enabled by the availability of the N-desmethyl precursor, allow researchers to:

Confirm target engagement of novel compounds.

Determine the relationship between drug dose, plasma concentration, and receptor occupancy.

Compare the pharmacology of different compounds targeting the 5-HT1B receptor.

The table below shows the in vitro binding affinity of [³H]AZ10419369, highlighting its suitability as a research tool.

Species/TissueBinding Affinity (Kd)
Guinea Pig (recombinant)0.38 nM
Human (recombinant)0.37 nM
Guinea Pig (striatum)1.9 nM

Data from in vitro characterization studies.

Q & A

Q. How can researchers design reproducible synthesis protocols for N-Desmethyl-AZ10419369?

To ensure reproducibility, synthesize this compound using validated methods such as those described for analogous compounds, including precise reagent quantities (e.g., molar ratios of precursors like N-ethyl-N,N-diisopropylethylamine), reaction conditions (temperature, solvent purity), and purification steps (e.g., column chromatography parameters). Document all deviations from existing protocols and validate intermediates via spectroscopic techniques (NMR, LC-MS) . Include appendices with raw data (e.g., NMR spectra, chromatograms) to enable replication .

Q. What assay designs are appropriate for evaluating the metabolic stability of this compound in preclinical studies?

Use hepatocyte or microsomal stability assays with LC-MS/MS quantification. Key parameters:

  • Incubation conditions : 1 µM substrate concentration, 37°C, pH 7.4 buffer.
  • Controls : Positive (verapamil) and negative (vehicle) controls.
  • Data normalization : Express results as % remaining parent compound over time, corrected for protein binding .
    Include validation steps for assay linearity, precision (CV <15%), and recovery rates (>80%) to mitigate measurement uncertainty .

Q. How should researchers manage conflicting data on the physicochemical properties of this compound?

Cross-reference primary sources (e.g., peer-reviewed journals, pharmacopeial standards) and validate discrepancies using orthogonal methods. For example:

  • If logP values conflict, compare shake-flask vs. HPLC-derived measurements.
  • Use computational tools (e.g., ChemAxon) to predict properties and identify outliers .
    Document contradictions transparently in supplementary materials, citing methodological limitations .

Q. What strategies ensure compliance with FAIR principles for this compound research data?

  • Findable : Deposit raw datasets in repositories like Chemotion or RADAR4Chem with unique DOIs.
  • Accessible : Use open-access formats (e.g., .csv for chromatographic data).
  • Interoperable : Annotate metadata using standardized terms (e.g., IUPAC nomenclature).
  • Reusable : Provide experimental protocols in machine-readable formats .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity profiles of this compound across studies?

Apply constructive falsification:

  • Replicate conflicting assays under identical conditions (e.g., cell lines, incubation times).
  • Perform meta-analysis using hierarchical Bayesian models to account for inter-study variability.
  • Validate targets via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
    Report unresolved discrepancies as areas for further investigation .

Q. What advanced pharmacokinetic modeling approaches are suitable for this compound?

Use physiologically based pharmacokinetic (PBPK) models incorporating:

  • Tissue-specific parameters : Hepatic clearance rates derived from microsomal data.
  • Nonlinear kinetics : Autoinduction or saturation of metabolic enzymes.
  • Covariates : Age, CYP polymorphisms, or drug-drug interactions.
    Calibrate models with in vivo data (rodent or primate studies) and perform sensitivity analysis to identify critical parameters .

Q. How can structural modifications of this compound improve its blood-brain barrier (BBB) penetration?

  • Computational screening : Predict BBB permeability via QSAR models using descriptors like polar surface area (TPSA <60 Ų) and logD.
  • Synthetic modifications : Introduce prodrug moieties (e.g., ester derivatives) or reduce hydrogen-bond donors.
  • In vitro validation : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp) .

Q. What statistical methods address measurement uncertainty in quantifying this compound in biological matrices?

  • Error propagation : Calculate combined uncertainty from extraction efficiency, instrument noise, and matrix effects.
  • Bayesian inference : Integrate prior data (e.g., historical LC-MS/MS precision) to refine concentration estimates.
  • Robust regression : Mitigate outliers in calibration curves .

Q. How can in silico toxicology models predict off-target effects of this compound?

Use platforms like SwissADME or ProTox-II to:

  • Screen for PAINS (pan-assay interference compounds) alerts.
  • Predict CYP inhibition (e.g., CYP3A4, CYP2D6) via molecular docking.
  • Validate predictions with high-throughput toxicity assays (e.g., Ames test, hERG channel binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.